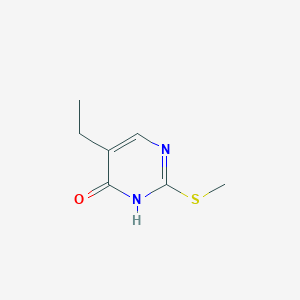

4-Pyrimidinol, 5-ethyl-2-methylthio-

Description

The study of 4-Pyrimidinol, 5-ethyl-2-methylthio- offers a window into the nuanced world of heterocyclic chemistry. The strategic placement of ethyl and methylthio groups on the 4-pyrimidinol scaffold presents unique electronic and steric properties that are of significant interest to synthetic chemists.

Pyrimidinol derivatives are a class of heterocyclic compounds that are fundamental building blocks in organic synthesis. The pyrimidine (B1678525) core is a key structural motif found in nucleic acids, vitamins, and a vast array of biologically active molecules. In synthetic organic chemistry, pyrimidinols serve as versatile intermediates for the construction of more complex molecular architectures. Their utility stems from the reactivity of the pyrimidine ring and the ability to introduce a wide range of functional groups at various positions. The presence of the hydroxyl group in pyrimidinols allows for a variety of chemical transformations, including etherification, esterification, and conversion to halopyrimidines, which are themselves valuable synthetic precursors.

The general structure of pyrimidinol allows for tautomerism, existing in equilibrium between the -ol and -one forms. This property influences their reactivity and intermolecular interactions, a key consideration in their application in synthesis.

The comprehensive investigation of substituted pyrimidinols, such as 4-Pyrimidinol, 5-ethyl-2-methylthio-, is driven by the quest for new molecules with specific properties and functions. The introduction of substituents onto the pyrimidinol ring system dramatically influences its chemical and physical characteristics. For instance, the methylthio group at the 2-position is known to affect the electronic distribution within the ring and can serve as a leaving group in nucleophilic substitution reactions, providing a handle for further functionalization. The ethyl group at the 5-position, an alkyl substituent, can impact the molecule's solubility and steric profile, which can be crucial in directing the outcome of chemical reactions and influencing the solid-state properties of the compound.

The systematic study of how different substituents at various positions on the pyrimidinol ring affect its reactivity, spectral properties, and potential applications is a core endeavor in heterocyclic chemistry. This knowledge base allows for the rational design of new compounds with tailored characteristics for a wide range of scientific and technological applications.

Detailed Research Findings

While specific research findings for 4-Pyrimidinol, 5-ethyl-2-methylthio- are not extensively documented in publicly available literature, we can infer its chemical properties and reactivity based on closely related and well-studied analogues. The following data tables provide information on related compounds, which serve as a valuable reference for understanding the chemical nature of the target molecule.

Interactive Data Table of Related Pyrimidinol Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Methylthio-4-pyrimidinol | 5751-20-2 | C5H6N2OS | 142.18 |

| Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate | 7234-25-5 | C9H12N2O2S | 212.27 |

| Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate | 5909-24-0 | C8H9ClN2O2S | 232.69 |

Note: The data presented in this table is for structurally related compounds and is intended to provide a comparative context for the properties of 4-Pyrimidinol, 5-ethyl-2-methylthio-.

The synthesis of 2-methylthio-4-pyrimidinol derivatives often involves the cyclocondensation of a three-carbon unit with S-methylisothiourea. For instance, the reaction of an appropriately substituted β-ketoester with S-methylisothiourea in the presence of a base is a common route to this class of compounds. The introduction of the 5-ethyl group would typically be achieved by starting with a 2-ethyl-β-ketoester.

Spectroscopic analysis is a cornerstone for the characterization of such compounds. For a molecule like 4-Pyrimidinol, 5-ethyl-2-methylthio-, one would expect to see characteristic signals in its NMR and IR spectra.

Expected Spectroscopic Data Profile

| Spectroscopic Technique | Expected Features for 4-Pyrimidinol, 5-ethyl-2-methylthio- |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the methylthio group, and a signal for the proton on the pyrimidine ring. The position of the N-H and O-H protons may vary depending on the solvent and tautomeric form. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine ring, with the carbon attached to the methylthio group appearing at a characteristic chemical shift. Signals for the ethyl and methylthio carbons would also be present. |

| IR Spectroscopy | Absorption bands corresponding to N-H and O-H stretching (often broad), C=O stretching (if the pyrimidinone tautomer is present), C=N and C=C stretching of the pyrimidine ring, and C-H stretching of the alkyl groups. |

The academic interest in compounds like 4-Pyrimidinol, 5-ethyl-2-methylthio- lies in their potential as intermediates for creating more complex molecules. For example, the methylthio group can be oxidized to a methylsulfinyl or methylsulfonyl group, which are excellent leaving groups for nucleophilic aromatic substitution reactions. This allows for the introduction of a wide variety of nucleophiles at the 2-position, leading to a diverse library of pyrimidine derivatives.

Furthermore, studies on related 5-alkyl-2-(methylthio)pyrimidin-4(1H)-ones have shown their potential in various research areas, highlighting the significance of this structural motif. nih.gov The exploration of the chemical space around the 4-pyrimidinol core continues to be a fruitful area of research in synthetic organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-3-5-4-8-7(11-2)9-6(5)10/h4H,3H2,1-2H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGTURXOIZDUOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(NC1=O)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 4 Pyrimidinol, 5 Ethyl 2 Methylthio

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of the 4-Pyrimidinol, 5-ethyl-2-methylthio- molecule is governed by the inherent electronic nature of the pyrimidine (B1678525) ring and the influence of its substituents: the hydroxyl (-OH) group at position 4, the ethyl (-CH₂CH₃) group at position 5, and the methylthio (-SCH₃) group at position 2. The pyrimidine ring is intrinsically electron-deficient due to the presence of two electronegative nitrogen atoms, which significantly impacts its reaction pathways.

Electrophilic Aromatic Substitution on the Pyrimidine Ring

The electron-deficient character of the pyrimidine ring generally makes it resistant to electrophilic aromatic substitution. The nitrogen atoms withdraw electron density from the ring carbons, deactivating them towards attack by electrophiles. However, the substituents on the ring modify this inherent reactivity. The hydroxyl group at C4 and the methylthio group at C2 are electron-donating groups, which can partially offset the electron-withdrawing effect of the ring nitrogens, thereby activating the ring to a certain degree compared to an unsubstituted pyrimidine. The ethyl group at C5 is a weak electron-donating group. Despite this, electrophilic substitution on this pyrimidine derivative is expected to be challenging and would require harsh reaction conditions.

Nucleophilic Attack at Pyrimidine Positions

Conversely, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. Nucleophiles can attack the carbon atoms of the ring, particularly those positioned ortho and para to the ring nitrogens (positions 2, 4, and 6).

In the case of 4-Pyrimidinol, 5-ethyl-2-methylthio-, positions 2 and 6 are most susceptible. While the hydroxyl group at C4 is not a good leaving group, studies on analogous compounds like ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate have shown that groups at positions 2 and 4 can be displaced by nucleophiles. For instance, research has demonstrated the lability of the methylthio group in such systems, where it can be displaced by strong nucleophiles like cyanide ions. rsc.org Similarly, a group at position 4, such as a chlorine atom, is readily substituted by various nucleophiles. rsc.orggeorganics.sk This suggests that under appropriate conditions, derivatization of 4-Pyrimidinol, 5-ethyl-2-methylthio- could potentially occur via nucleophilic substitution at the C2 position, displacing the methylthio group.

Tautomerism and its Influence on Reactivity

4-Pyrimidinol compounds can exist in tautomeric equilibrium with their corresponding keto forms. 4-Pyrimidinol, 5-ethyl-2-methylthio- can exist in equilibrium with its tautomer, 5-ethyl-2-(methylthio)pyrimidin-4(3H)-one. synzeal.com

This tautomerism has a profound influence on the compound's reactivity.

The Pyrimidinol (Enol) Form: Possesses a phenolic hydroxyl group, making the molecule weakly acidic and conferring the antioxidant properties discussed below. The aromatic character is fully expressed in this form.

The Pyrimidin-4-one (Keto) Form: This form features a carbonyl group and an N-H bond. The reactivity would be characteristic of an amide or lactam. The C5-C6 double bond is susceptible to addition reactions, and the nitrogen atom can also participate in reactions.

The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of other substituents on the ring. The existence of these two forms means the molecule can react as either a nucleophile (e.g., through the oxygen of the hydroxyl group) or an electrophile (e.g., at the carbonyl carbon in the keto form), depending on the specific tautomer present and the reaction conditions.

Radical Reactivity and Antioxidant Mechanisms in Pyrimidinols

The class of 5-pyrimidinols, to which 4-Pyrimidinol, 5-ethyl-2-methylthio- belongs, has garnered significant interest for its potent radical-scavenging abilities, positioning them as highly effective chain-breaking antioxidants. acs.orgnih.gov

Homolytic Reactivity of 5-Pyrimidinols with Free Radicals

The primary mechanism by which 5-pyrimidinols act as antioxidants is through the formal transfer of a hydrogen atom from their phenolic hydroxyl group (O-H) to a chain-carrying free radical, such as a peroxyl radical (ROO•). nih.govnih.gov This reaction neutralizes the radical, thus terminating the oxidative chain reaction.

Studies comparing 5-pyrimidinols to their structurally analogous phenols have revealed surprising reactivity trends. Despite 5-pyrimidinols having higher O-H bond dissociation enthalpies (BDEs), they exhibit reaction rates with peroxyl radicals that are comparable to, and rates with alkyl radicals that are significantly faster than, their phenol counterparts. nih.gov For example, the 5-pyrimidinol analogues of well-known antioxidants like butylated hydroxytoluene (BHT) react with alkyl radicals approximately an order of magnitude faster than the corresponding phenols. nih.gov

This enhanced reactivity is attributed to a polar effect in the transition state of the hydrogen atom transfer reaction. acs.org The pyrimidine ring is better able to support a partial negative charge on the resulting aryloxyl oxygen than a simple phenyl ring. This provides better charge separation in the transition state, lowering the activation energy barrier for the reaction. acs.org The stoichiometric factor for 5-pyrimidinols, which is the number of radical chains broken by each antioxidant molecule, is typically 2, the same as for α-tocopherol and other phenolic antioxidants. acs.org

| Compound | k (Alkyl Radicals) (M⁻¹s⁻¹) | k (Peroxyl Radicals) (M⁻¹s⁻¹) |

|---|---|---|

| 5-Pyrimidinol derivative (6b) | 4.6 x 10⁵ | 3.3 x 10⁴ |

| Phenol analogue (4b) | 8.5 x 10⁴ | 1.1 x 10⁵ |

| 5-Pyrimidinol derivative (6c) | 3.2 x 10⁴ | 2.2 x 10⁴ |

| Phenol analogue (4c) | 4.8 x 10³ | 1.8 x 10⁴ |

| 5-Pyrimidinol derivative (6d) | 2.9 x 10⁶ | 8.6 x 10⁶ |

| α-Tocopherol (α-TOH) | 6.0 x 10⁵ | 4.1 x 10⁶ |

Data sourced from J. Am. Chem. Soc. 2002, 124, 49, 14552–14553. acs.org

Determination and Significance of O–H Bond Dissociation Energies (BDEs)

The O–H bond dissociation energy (BDE) is a critical thermodynamic parameter for evaluating the effectiveness of a hydrogen-donating antioxidant. It represents the enthalpy change associated with the homolytic cleavage of the O-H bond. A lower BDE generally indicates a greater ease of hydrogen atom donation and, consequently, higher antioxidant activity.

Experimental measurements, often using techniques like radical equilibration electron paramagnetic resonance (EPR), have shown that the O-H BDEs in 5-pyrimidinols are, on average, about 2.5 kcal/mol higher than those in equivalently substituted phenols. nih.gov This would typically suggest that pyrimidinols are less effective antioxidants. However, as noted above, their kinetic performance defies this thermodynamic expectation due to polar effects in the transition state.

The incorporation of nitrogen atoms into the aromatic ring increases the ionization potential (IP) of the molecule without significantly affecting the O-H BDE compared to other modifications. acs.org This is a crucial advantage, as it makes 5-pyrimidinols much more stable against air oxidation via electron transfer, a common problem with highly reactive, electron-rich phenols. acs.org Therefore, the 5-pyrimidinol structure serves as an excellent template for designing novel, air-stable, and highly effective radical-scavenging antioxidants. nih.gov

| Compound | Substituents | ΔBDE (kcal/mol) | ΔIP (kcal/mol) |

|---|---|---|---|

| 5-Pyrimidinol (6b) | 2,4-Me₂, 6-t-Bu | -5.0 | -10.4 |

| Phenol (4b) | 2,4,6-Me₃ | -7.6 | -16.1 |

| 5-Pyrimidinol (6c) | 2,4,6-Me₃ | -6.2 | -13.8 |

| Phenol (4c) | 2,4,6-t-Bu₃ | -8.9 | -18.2 |

Data represents the change relative to the unsubstituted parent compound (5-pyrimidinol or phenol) and is sourced from J. Am. Chem. Soc. 2002, 124, 49, 14552–14553. acs.org

Influence of Ring Nitrogen Atoms on Radical Scavenging Efficiency

The presence of two nitrogen atoms within the pyrimidine ring of 4-Pyrimidinol, 5-ethyl-2-methylthio- significantly influences its radical scavenging properties. Studies on analogous 5-pyrimidinols have revealed that the nitrogen atoms have a notable impact on the O-H bond dissociation enthalpies (BDEs). On average, the O-H BDEs in 5-pyrimidinols are approximately 2.5 kcal mol⁻¹ higher than in phenols with equivalent substituents. nih.gov This suggests that the O-H bond in 4-Pyrimidinol, 5-ethyl-2-methylthio- is stronger and less easily homolytically cleaved compared to a corresponding phenolic compound.

Despite the higher O-H BDE, 5-pyrimidinols exhibit a reactivity towards peroxyl radicals that is comparable to equivalently substituted phenols. nih.gov This phenomenon is attributed to polar effects in the transition state of the hydrogen atom transfer reaction. The nitrogen atoms in the pyrimidine ring increase the compound's stability against one-electron oxidation, as indicated by electrochemical measurements showing higher oxidation potentials for 5-pyrimidinols compared to their phenolic counterparts. nih.gov This enhanced stability, coupled with comparable radical scavenging rates, suggests that the 5-pyrimidinol scaffold can be a template for designing effective and air-stable radical scavengers. nih.gov The radical-trapping activity of such compounds is also influenced by solvent effects, with hydrogen-bond-accepting solvents potentially reducing the rate of reaction with peroxyl radicals. nih.gov

Rearrangement and Degradation Pathways (Synthetic Context)

In the context of synthetic chemistry, pyrimidine derivatives like 4-Pyrimidinol, 5-ethyl-2-methylthio- can undergo various rearrangement and degradation reactions, with the Dimroth rearrangement being a prominent example. The Dimroth rearrangement involves the isomerization of a heterocyclic compound where an endocyclic and an exocyclic heteroatom switch places, often proceeding through a ring-opening and ring-closing mechanism. nih.govwikipedia.org

For pyrimidine derivatives, this rearrangement is influenced by several factors, including the pH of the medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting material and the product. nih.gov The nature of the substituents on the pyrimidine ring also plays a crucial role, with both steric and electronic effects dictating the course and equilibrium of the rearrangement. nih.govrsc.org For instance, in 1-alkyl-2-alkylimino-1,2-dihydropyrimidines, the isomer with the bulkier or more electron-withdrawing group on the exocyclic nitrogen tends to be more stable and predominates at equilibrium. rsc.org While specific studies on the rearrangement of 4-Pyrimidinol, 5-ethyl-2-methylthio- are not detailed in the provided search results, the general principles of the Dimroth rearrangement suggest that under certain conditions, such as treatment with acid or base, it could potentially rearrange. nih.govwikipedia.org The stability of the 2-methylthio group and the 5-ethyl group would influence the propensity and outcome of such a rearrangement.

Cross-Coupling Reactions Involving 4-Pyrimidinol, 5-ethyl-2-methylthio- Derivatives

The pyrimidine core is a versatile scaffold for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds to create more complex molecules.

Suzuki–Miyaura Coupling of Pyrimidyl Tosylates

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. While direct coupling of the hydroxyl group of 4-Pyrimidinol, 5-ethyl-2-methylthio- is not feasible, its conversion to a pyrimidyl tosylate derivative would provide a suitable electrophilic partner for this reaction. The tosylate group acts as a pseudohalide, allowing for palladium-catalyzed cross-coupling with various boronic acids. The synthesis of novel 5,7-diarylindoles has been achieved through efficient double Suzuki-Miyaura coupling in water, demonstrating the utility of this method for functionalizing heterocyclic systems without the need for protecting groups. rsc.org The reaction conditions, including the choice of catalyst, base, and solvent, can be modulated to achieve regioselective coupling on multi-functionalized pyrimidine rings. mdpi.com

Table 1: Hypothetical Suzuki-Miyaura Coupling of 5-ethyl-2-methylthio-4-pyrimidyl tosylate

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Expected Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 5-ethyl-2-methylthio-4-phenylpyrimidine |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 4-(4-methoxyphenyl)-5-ethyl-2-methylthio-pyrimidine |

| 3 | 3-Thienylboronic acid | NiSO₄·6H₂O/Bipyridyl | K₃PO₄ | H₂O | 5-ethyl-2-methylthio-4-(thiophen-3-yl)pyrimidine |

This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions applied to similar heterocyclic systems. rsc.orgmdpi.comnih.govnih.gov

Other Transition-Metal-Catalyzed Cross-Coupling Reactions

Beyond the Suzuki-Miyaura reaction, derivatives of 4-Pyrimidinol, 5-ethyl-2-methylthio- are potential substrates for other important cross-coupling reactions.

Heck Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene. A halogenated derivative of 4-Pyrimidinol, 5-ethyl-2-methylthio- could potentially undergo a Heck reaction to introduce alkenyl substituents. This reaction is a cornerstone of C-C bond formation in organic synthesis. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. A halide derivative of 4-Pyrimidinol, 5-ethyl-2-methylthio- could be coupled with various alkynes using a palladium-copper co-catalyst system. This method has been successfully applied to the synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines. researchgate.netresearchgate.net

The successful application of these cross-coupling reactions would depend on the ability to selectively functionalize the pyrimidine ring, for instance, by converting the hydroxyl group into a better leaving group like a tosylate or a halide.

Spectroscopic and Advanced Analytical Investigations of 4 Pyrimidinol, 5 Ethyl 2 Methylthio

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum of 4-Pyrimidinol, 5-ethyl-2-methylthio-, the following proton signals are anticipated. The ethyl group at the C5 position would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a result of spin-spin coupling. The methylthio group (S-CH₃) would appear as a sharp singlet. The pyrimidine (B1678525) ring possesses one proton at the C6 position, which would also manifest as a singlet. The hydroxyl proton (-OH) of the pyrimidinol tautomer can be observed as a broad singlet, and its chemical shift may vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for 4-Pyrimidinol, 5-ethyl-2-methylthio-

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ethyl (CH₃) | ~1.2 | Triplet | 3H |

| Ethyl (CH₂) | ~2.6 | Quartet | 2H |

| Methylthio (S-CH₃) | ~2.5 | Singlet | 3H |

| Pyrimidine (C6-H) | ~7.5 | Singlet | 1H |

| Hydroxyl (OH) | Variable | Broad Singlet | 1H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum is expected to show seven distinct carbon signals, corresponding to each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for 4-Pyrimidinol, 5-ethyl-2-methylthio-

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl (CH₃) | ~15 |

| Ethyl (CH₂) | ~22 |

| Methylthio (S-CH₃) | ~14 |

| Pyrimidine (C2) | ~170 |

| Pyrimidine (C4) | ~165 |

| Pyrimidine (C5) | ~115 |

| Pyrimidine (C6) | ~140 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For 4-Pyrimidinol, 5-ethyl-2-methylthio-, the IR spectrum is expected to exhibit several key absorption bands. A broad band in the region of 3200-2800 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group, potentially with some contribution from N-H stretching if tautomerism occurs. The C-H stretching vibrations of the ethyl and methyl groups would appear in the 3000-2850 cm⁻¹ range. The C=O stretching vibration, if the keto tautomer is present, would be observed around 1650-1700 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring are expected in the 1600-1450 cm⁻¹ region. A peak corresponding to the C-S stretch of the methylthio group would likely be found in the 800-600 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for 4-Pyrimidinol, 5-ethyl-2-methylthio-

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200-2800 | Strong, Broad |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium-Strong |

| C=O Stretch (from tautomer) | 1650-1700 | Strong |

| C=N / C=C Stretch (Ring) | 1600-1450 | Medium-Strong |

| C-S Stretch | 800-600 | Weak-Medium |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. The molecular formula of 4-Pyrimidinol, 5-ethyl-2-methylthio- is C₇H₁₀N₂OS. The nominal molecular weight is approximately 170.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 170.

The fragmentation pattern would likely involve the loss of the ethyl group (M-29), the methylthio group (M-47), or other characteristic fragments. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.

Chromatographic Methods for Purity Assessment and Separation (e.g., TLC)

Chromatographic techniques are crucial for assessing the purity of a compound and for its separation from reaction mixtures or impurities.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simple and rapid method to monitor the progress of a reaction and to get a preliminary indication of a compound's purity. For 4-Pyrimidinol, 5-ethyl-2-methylthio-, a suitable mobile phase would likely consist of a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The retention factor (Rf) value would depend on the specific solvent system used. Visualization of the spot on the TLC plate could be achieved under UV light (254 nm) due to the aromatic nature of the pyrimidine ring, or by using staining agents like iodine vapor.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous confirmation of the molecular structure of 4-Pyrimidinol, 5-ethyl-2-methylthio-, including bond lengths, bond angles, and intermolecular interactions in the solid state. It would also definitively establish the predominant tautomeric form (pyrimidinol vs. pyrimidone) in the crystal lattice.

To date, no crystal structure for 4-Pyrimidinol, 5-ethyl-2-methylthio- has been deposited in the Cambridge Structural Database (CSD) or other publicly available crystallographic databases.

Computational Chemistry and Theoretical Studies on 4 Pyrimidinol, 5 Ethyl 2 Methylthio

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. nih.govnih.gov For a molecule such as 4-Pyrimidinol, 5-ethyl-2-methylthio-, these calculations reveal how electrons are distributed and how the molecule is likely to interact with other chemical species. Methods like B3LYP with basis sets such as 6-311++G(**) are commonly employed for this class of compounds to achieve a balance between accuracy and computational cost. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. wuxibiology.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. chemijournal.com

For 4-Pyrimidinol, 5-ethyl-2-methylthio-, the HOMO is expected to be localized primarily on the pyrimidinol ring and the sulfur atom of the methylthio group, as these are electron-rich regions. The LUMO, conversely, would likely be distributed across the pyrimidine (B1678525) ring's π-system. Computational studies on similar molecules like 4-methyl-2-(methylthio)pyrimidine (B47704) have been used to analyze these frontier orbitals. nih.gov The HOMO-LUMO gap explains the charge transfer interactions that can occur within the molecule. nih.govnih.gov

Table 1: Illustrative Frontier Orbital Energies for a Pyrimidine Derivative This table presents hypothetical but realistic values based on typical DFT calculations for analogous pyrimidine structures.

| Parameter | Calculated Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -0.90 |

| Energy Gap (ΔE) | 5.35 |

Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution of a molecule and predicting its reactive sites. irjweb.comrsc.org The MEP surface plots different potential values onto the molecule's surface, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack).

In 4-Pyrimidinol, 5-ethyl-2-methylthio-, the most negative potential (red) is expected around the oxygen atom of the hydroxyl group and the nitrogen atoms in the pyrimidine ring, making them likely sites for hydrogen bonding and electrophilic interactions. rsc.orgnih.gov The hydrogen of the hydroxyl group would exhibit a region of high positive potential (blue), marking it as a potential hydrogen bond donor site. nih.gov Such analyses are critical for designing molecules with specific interaction capabilities, for instance, in drug design. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of 4-Pyrimidinol, 5-ethyl-2-methylthio- are determined by the rotation around its single bonds, particularly within the ethyl and methylthio substituents. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule. acs.orgyoutube.com The presence of the ethyl group introduces rotational freedom, and computational methods can predict the most energetically favorable orientations. nih.gov

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of a molecule, which can aid in its experimental identification and characterization. Theoretical calculations can generate predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectra. nih.govnih.gov

DFT calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. nih.gov These theoretical spectra, when compared with experimental data, can confirm the proposed structure of a synthesized compound. nih.govresearchgate.netchemicalbook.com Similarly, vibrational frequencies from theoretical calculations can be correlated with experimental FT-IR and FT-Raman spectra to assign specific vibrational modes to the functional groups within the molecule. nih.govnih.gov Time-dependent DFT (TD-DFT) is used to calculate electronic transitions, predicting the absorption wavelengths (λ_max) that would be observed in a UV-Vis spectrum. nih.gov

Table 2: Hypothetical Predicted Spectroscopic Data for 4-Pyrimidinol, 5-ethyl-2-methylthio- These values are illustrative and based on typical results for similar heterocyclic compounds.

| Spectroscopic Technique | Predicted Data Point | Assignment |

| ¹H NMR | δ 10.5-12.0 ppm | -OH proton |

| ¹³C NMR | δ 160-170 ppm | C=O (keto tautomer) |

| FT-IR | 3200-3400 cm⁻¹ | O-H stretching |

| UV-Vis (TD-DFT) | λ_max ≈ 270-290 nm | π → π* transition |

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational methods can map out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and the high-energy transition states that connect them. For 4-Pyrimidinol, 5-ethyl-2-methylthio-, a key reaction to study is its potential tautomerism. chemicalbook.com The molecule can exist in either the -ol form (4-pyrimidinol) or a keto form (pyrimidin-4-one).

Theoretical calculations can determine the relative stability of these tautomers and the energy barrier required for the proton transfer between them. chemicalbook.comacs.org Studies on the parent 4-hydroxypyrimidine (B43898) show that the keto form is generally more stable, and this preference can be influenced by solvent effects. chemicalbook.comias.ac.in By calculating the structure and energy of the transition state for this isomerization, chemists can understand the kinetics of the process.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models aim to create a mathematical correlation between a molecule's structural or computed properties (descriptors) and its chemical reactivity or physical properties. nih.gov These models are a cornerstone of predictive chemistry. mdpi.com

For a series of related pyrimidine compounds, a QSRR model could be developed to predict a property like chromatographic retention time or reaction rate. nih.govnih.gov The model would be built using a set of known compounds (a training set) and various calculated molecular descriptors. These descriptors can include electronic properties (like HOMO/LUMO energies, dipole moment), steric properties (molecular volume, surface area), and hydrophobic properties (like the partition coefficient, logP). rsc.orgnih.govresearchgate.net Once a statistically robust model is created, it can be used to predict the reactivity of new, unsynthesized compounds like 4-Pyrimidinol, 5-ethyl-2-methylthio-. rsc.org

Role of 4 Pyrimidinol, 5 Ethyl 2 Methylthio As a Synthetic Intermediate

Precursor in the Synthesis of Complex Heterocyclic Compounds

No specific examples or research findings detailing the use of 4-Pyrimidinol, 5-ethyl-2-methylthio- as a precursor for creating more complex, fused, or linked heterocyclic systems were found.

Building Block for Polyfunctionalized Molecules

There is no available data from the conducted search that demonstrates the synthetic manipulation of the functional groups on 4-Pyrimidinol, 5-ethyl-2-methylthio- to produce polyfunctionalized molecules.

An exploration of the future research landscape for the chemical compound 4-Pyrimidinol, 5-ethyl-2-methylthio- reveals significant opportunities for advancement in the chemical sciences. While this specific molecule has a discrete profile, the broader family of pyrimidine (B1678525) derivatives serves as a rich foundation for predicting fruitful avenues of investigation. Future efforts are poised to refine its synthesis, deepen the understanding of its chemical behavior, enhance its detection, and build predictive models to guide new discoveries.

Q & A

Basic: What spectroscopic methods are recommended for structural characterization of 4-Pyrimidinol, 5-ethyl-2-methylthio-?

To confirm structural integrity and purity, use a combination of NMR spectroscopy (¹H and ¹³C) to analyze proton and carbon environments, IR spectroscopy to identify functional groups (e.g., -OH or thioether bonds), and mass spectrometry for molecular weight validation. For advanced confirmation, X-ray crystallography can resolve spatial arrangements, as demonstrated in studies of related pyrimidine-thioether derivatives . Ensure sample purity via recrystallization or column chromatography (as in ) to avoid spectral interference.

Basic: How can synthesis protocols for 4-Pyrimidinol, 5-ethyl-2-methylthio- be optimized for higher yield?

Key steps include:

- Nucleophilic substitution : Introduce substituents (e.g., methylthio or ethyl groups) using formaldehyde or alkyl halides under basic conditions (e.g., NaOH) .

- Temperature control : Maintain mild conditions (40–60°C) to prevent side reactions.

- Purification : Employ recrystallization with ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product .

- Waste management : Follow protocols for hazardous byproduct disposal (e.g., phosphorous-containing waste) to meet safety standards .

Advanced: How do structural modifications to the pyrimidine core influence biological activity in drug development?

Systematic SAR studies should:

- Vary substituents : Replace the methylthio group with bulkier moieties (e.g., phenyl or trifluoromethyl) to assess steric effects on target binding .

- Modify hydrophilicity : Introduce hydroxyl or amine groups to enhance solubility and bioavailability, as seen in analogues with improved antimicrobial activity .

- Compare bioactivity : Use in vitro assays (e.g., enzyme inhibition or cytotoxicity screens) to link structural changes (e.g., 5-ethyl vs. 5-propyl chains) to potency shifts . Reference tables from to correlate substituents with activity profiles.

Advanced: How can contradictions in biological activity data (e.g., toxicity vs. therapeutic potential) be resolved?

- Dose-response studies : Establish a therapeutic index by comparing acute toxicity (e.g., LD₅₀ in rodents, as in ) with effective doses in disease models .

- Mechanistic assays : Use orthogonal methods (e.g., RNA sequencing or proteomics) to differentiate on-target effects from off-target toxicity.

- Model systems : Validate findings across in vitro (cell lines), ex vivo (organoids), and in vivo models to account for metabolic differences .

Advanced: What computational strategies predict ADME properties of 4-Pyrimidinol derivatives?

- In silico tools : Use QSAR models (e.g., SwissADME or ADMETLab) to predict absorption, distribution, and metabolism based on logP, polar surface area, and hydrogen-bonding capacity .

- Molecular docking : Screen derivatives against cytochrome P450 enzymes to assess metabolic stability or potential drug-drug interactions.

- Toxicity prediction : Apply tools like ProTox-II to identify structural alerts (e.g., reactive thioether groups) linked to hepatotoxicity .

Advanced: How can 4-Pyrimidinol, 5-ethyl-2-methylthio- be applied in coordination chemistry or material science?

- Ligand design : Utilize the thioether and pyrimidine-N atoms to coordinate metal ions (e.g., Cu²⁺ or Zn²⁺) for constructing porous polymers or catalysts .

- Synthesis conditions : Optimize solvent (DMF/water mixtures) and temperature for self-assembly of coordination networks.

- Characterization : Analyze topology via X-ray diffraction and porosity via BET surface area measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.